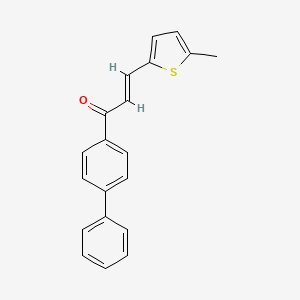

(E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic systems. The A-ring consists of a 5-methylthiophene moiety, while the B-ring is a biphenyl (4-phenylphenyl) group. The biphenyl group contributes to extended π-conjugation and may improve binding affinity in biological systems through hydrophobic interactions .

Chalcones are widely studied for their diverse pharmacological activities, including antioxidant, antimicrobial, and antimalarial properties. The structural uniqueness of this compound lies in its heterocyclic A-ring (thiophene) and bulky B-ring, differentiating it from simpler phenyl-substituted chalcones.

Properties

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16OS/c1-15-7-12-19(22-15)13-14-20(21)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFUMBXNOBGYHG-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylthiophene-2-carbaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Research

Chalcones serve as intermediates in the synthesis of more complex organic molecules. Their unique structure allows them to undergo various chemical reactions:

- Oxidation to form epoxides.

- Reduction to yield saturated ketones or alcohols.

- Electrophilic aromatic substitution reactions due to the presence of phenyl rings.

Biological Activities

Research has demonstrated that (E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits several biological properties:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects:

- Cancer Treatment: Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation.

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at concentrations of 10 µM and above.

Industrial Applications

Chalcones like this compound are also utilized in the development of new materials and as components in chemical processes. Their ability to form complexes with metal ions makes them valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of (E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, chalcones are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties of Selected Chalcones

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups (electron-donating) on the A-ring increase HOMO energy, enhancing electron density and reactivity. In contrast, electron-withdrawing groups like fluorine or hydroxyl lower HOMO levels, stabilizing the molecule .

- Thiophene vs.

Key Insights :

- Antioxidant Activity: Hydroxyl groups at meta/para positions (e.g., 3,4-dihydroxyphenyl) significantly enhance radical scavenging due to hydrogen donation .

- Antibacterial Activity : Electron-withdrawing substituents (e.g., fluorine, nitro) improve activity against Gram-negative bacteria by increasing membrane permeability . The methylthiophene in the target compound may offer moderate activity but requires empirical validation.

- Antimalarial Activity: Para-substituted amino groups (e.g., 4-aminophenyl) in chalcones show strong inhibition of Plasmodium falciparum enzymes via electrostatic interactions . The biphenyl group in the target compound could mimic this bulkiness but lacks direct hydrogen-bonding capability.

Crystallographic and Stability Comparisons

- Planar Geometry : Chalcones with methoxy or ethoxy substituents (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) exhibit planar molecular geometries, facilitating π-π stacking and crystalline stability .

- Supramolecular Interactions : Thiophene-containing chalcones (e.g., (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one) demonstrate halogen-based interactions (C–S⋯π), which may enhance packing efficiency compared to biphenyl derivatives .

Biological Activity

(E)-3-(5-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this specific chalcone, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a conjugated system that is characteristic of chalcones, which contributes to its reactivity and biological activity.

Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in neutralizing free radicals and preventing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various chalcone derivatives, including this compound. The results indicated that this compound effectively reduced lipid peroxidation in vitro, showcasing its potential as a natural antioxidant agent .

Study 2: Anticancer Mechanism Exploration

A comprehensive investigation published in Cancer Letters explored the anticancer mechanisms of several chalcones. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Study 3: Anti-inflammatory Properties

Research conducted by Phytotherapy Research examined the anti-inflammatory effects of this compound. The findings demonstrated a significant reduction in inflammatory markers in animal models treated with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.